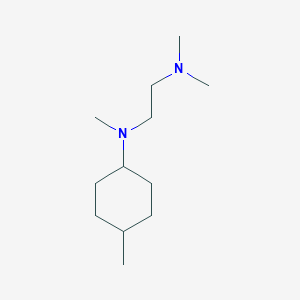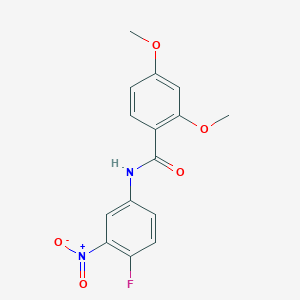![molecular formula C15H10F2N4OS B5820159 N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves reactions between specific phenyl isocyanates and thiadiazole derivatives. For example, synthesis methods have been developed for creating thiadiazole urea derivatives by reacting amino thiadiazole compounds with phenyl isocyanates, producing compounds with varying biological activities (Li-Qiao Shi, 2011). Another approach involves microwave irradiation, providing a convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives (Kejian Li & Wenbin Chen, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing their crystallographic details. For instance, the crystal structure of certain thiadiazole urea derivatives shows that the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and phenyl rings, indicating strong intramolecular hydrogen bonding and π-π stacking interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole urea derivatives often involves the formation of hydrogen bonds and π-π interactions, which are crucial for their biological activities and interactions with biological targets. These interactions are essential for the fungicidal and plant growth-regulating activities observed in some derivatives (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are determined by their molecular configuration and intermolecular interactions. Detailed crystallographic analysis provides insights into their solid-state structures, which can influence their solubility and stability (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic structure of the thiadiazole urea derivatives. Studies involving DFT calculations can offer insights into the electronic transitions, HOMO-LUMO gaps, and potential reactivity sites within the molecules (B. Kariuki et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-9-5-7-10(8-6-9)18-14(22)19-15-21-20-13(23-15)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAJSVAVQSLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)


![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)